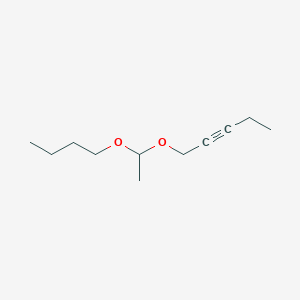
1-(1-Butoxyethoxy)pent-2-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Butoxyethoxy)pent-2-yne is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and ether functional groups. This compound is part of the alkyne family, which are hydrocarbons containing at least one carbon-carbon triple bond. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Butoxyethoxy)pent-2-yne can be synthesized through multiple-step organic synthesis. One common method involves the preparation of alkynes by double elimination reactions from dihaloalkanes. For instance, the process begins with the electrophilic addition of a halogen to an alkene to form a dihaloalkane, followed by a double E2 elimination reaction to form the alkyne .
Industrial Production Methods: Industrial production of alkynes, including this compound, often involves the use of strong bases such as sodium amide in ammonia (NaNH₂/NH₃) to facilitate the elimination reactions. This method ensures the formation of the desired alkyne with minimal side reactions .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Butoxyethoxy)pent-2-yne undergoes various chemical reactions, including:
Addition Reactions: Alkynes can participate in addition reactions with halogens (e.g., bromine) and hydrogen halides (e.g., HCl) to form dihaloalkanes and haloalkenes.
Oxidation Reactions: Alkynes can be oxidized to form diketones or carboxylic acids depending on the reagents and conditions used.
Reduction Reactions: Alkynes can be reduced to alkenes or alkanes using hydrogenation reactions with catalysts such as palladium or platinum.
Common Reagents and Conditions:
Hydrogenation: Palladium or platinum catalysts in the presence of hydrogen gas.
Halogenation: Bromine or chlorine in an inert solvent.
Oxidation: Potassium permanganate or ozone in aqueous or organic solvents.
Major Products Formed:
Dihaloalkanes: Formed from halogenation reactions.
Alkenes/Alkanes: Formed from hydrogenation reactions.
Diketones/Carboxylic Acids: Formed from oxidation reactions.
Scientific Research Applications
1-(1-Butoxyethoxy)pent-2-yne has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-Butoxyethoxy)pent-2-yne involves its interaction with various molecular targets and pathways. The alkyne group can participate in nucleophilic addition reactions, where the π electrons of the triple bond attack electrophilic centers. This can lead to the formation of new carbon-carbon or carbon-heteroatom bonds . The ether groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
1-Butyne: A simpler alkyne with a single carbon-carbon triple bond.
1-Pentyne: Another alkyne with a similar carbon chain length but without the ether groups.
Uniqueness: 1-(1-Butoxyethoxy)pent-2-yne is unique due to the presence of both alkyne and ether functional groups, which provide a combination of reactivity and solubility properties not found in simpler alkynes. This makes it a versatile compound for various chemical transformations and applications .
Properties
CAS No. |
89393-18-0 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
1-(1-butoxyethoxy)pent-2-yne |
InChI |
InChI=1S/C11H20O2/c1-4-6-8-10-13-11(3)12-9-7-5-2/h11H,4-5,7,9-10H2,1-3H3 |
InChI Key |
HXVKIQDRGJMWFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)OCC#CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne](/img/structure/B14396300.png)
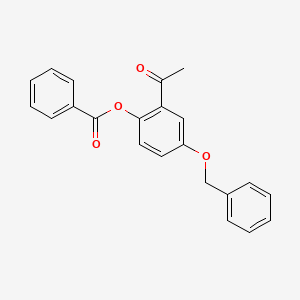
![Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester](/img/structure/B14396320.png)
![3-[2-(4-tert-Butylphenyl)-1-(2,4-dichlorophenyl)ethyl]pyridine](/img/structure/B14396322.png)
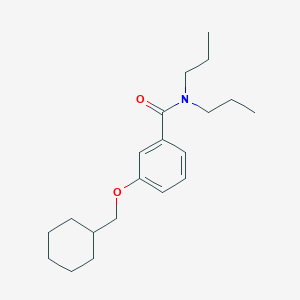
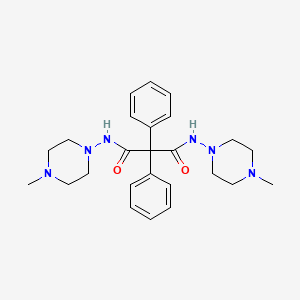

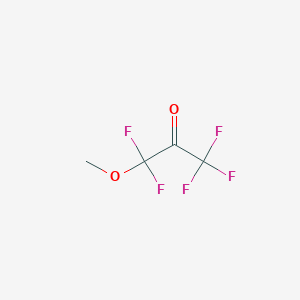
![1,6,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14396354.png)

![(1H-Indeno[2,1-b]pyridin-9-yl)(phenyl)methanone](/img/structure/B14396359.png)


